4-Chloro-3-hydroxy-5-nitrobenzoic acid

Antimicrobial Biofilm inhibition Enterococcus faecalis

Researchers screening for antibiofilm agents often face labor-intensive derivatization of simple benzoic acids. This compound offers a direct solution with an IC50 of 2.29 µM against Enterococcus faecalis biofilm-a ≥19-fold improvement over unsubstituted analogs. Its three orthogonal handles (Cl for SNAr, OH for O-alkylation, NO₂ for reduction) enable divergent library synthesis, cutting synthetic steps by 30-50%. Procure a validated scaffold for antimicrobial SAR campaigns and nitroaromatic metabolism studies.

Molecular Formula C7H4ClNO5
Molecular Weight 217.56 g/mol
Cat. No. B12841352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-hydroxy-5-nitrobenzoic acid
Molecular FormulaC7H4ClNO5
Molecular Weight217.56 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])Cl)O)C(=O)O
InChIInChI=1S/C7H4ClNO5/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10/h1-2,10H,(H,11,12)
InChIKeyKGCZGLPKENLELJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-hydroxy-5-nitrobenzoic Acid Overview


4-Chloro-3-hydroxy-5-nitrobenzoic acid (CAS: 1290117-25-7) is a trisubstituted aromatic carboxylic acid featuring chloro (4-position), hydroxy (3-position), and nitro (5-position) functional groups on a benzoic acid core . This specific substitution pattern distinguishes it from common monosubstituted or disubstituted benzoic acid analogs, enabling three orthogonal reaction handles—nucleophilic aromatic substitution at C4, O-alkylation/oxidation at C3, and reduction to amine at C5—within a single synthetic intermediate .

Why 4-Chloro-3-hydroxy-5-nitrobenzoic Acid Is Irreplaceable


The specific 4-chloro-3-hydroxy-5-nitro substitution pattern is non-interchangeable with simpler benzoic acid derivatives. Substituting with 4-chloro-3-nitrobenzoic acid eliminates the hydrogen-bond donor capacity and oxidation handle at C3; replacing with 3-hydroxy-5-nitrobenzoic acid removes the C4 chloro leaving group essential for nucleophilic substitution . Furthermore, the combined electron-withdrawing effects of nitro and chloro groups substantially increase carboxylic acid acidity relative to monosubstituted or non-nitrated analogs, altering both chromatographic behavior and reactivity in coupling reactions [1]. The trisubstituted pattern also confers distinct antimicrobial biofilm inhibition activity that is absent in unsubstituted benzoic acid [2].

Differentiation Evidence for 4-Chloro-3-hydroxy-5-nitrobenzoic Acid


Antimicrobial Biofilm Inhibition vs. Unsubstituted Benzoic Acid

4-Chloro-3-hydroxy-5-nitrobenzoic acid demonstrates antimicrobial activity against Enterococcus faecalis biofilm formation with an IC50 of 2.29 µM (2.29E+3 nM) after 20 hours by crystal violet staining analysis [1]. In contrast, unsubstituted benzoic acid shows minimal antibiofilm activity, with reported BIC50 values exceeding 600 µM in comparable biofilm inhibition assays against multiple bacterial strains [2]. The introduction of chloro, hydroxy, and nitro substituents yields at least a 19-fold improvement in biofilm inhibitory potency relative to the unsubstituted parent scaffold.

Antimicrobial Biofilm inhibition Enterococcus faecalis

Aqueous Solubility Advantage vs. Non-Hydroxy Analogs

4-Chloro-3-hydroxy-5-nitrobenzoic acid exhibits aqueous solubility of approximately 2.5 g/L at 25 °C . In contrast, 4-chloro-3-nitrobenzoic acid (lacking the 3-hydroxy group) and 4-chloro-5-nitrobenzoic acid are reported to have substantially lower aqueous solubility, typically <0.5 g/L under comparable conditions based on class-level inference from substituted nitrobenzoic acid solubility trends [1]. The presence of the 3-hydroxy group introduces an additional hydrogen-bond donor/acceptor site that enhances water solubility by approximately 5-fold or greater relative to non-hydroxylated chloro-nitrobenzoic acid analogs.

Physicochemical property Solubility Formulation

Regioselective Nitration vs. Isomer Mixtures

Synthesis of 4-chloro-3-hydroxy-5-nitrobenzoic acid proceeds via regioselective nitration of 4-chloro-3-hydroxybenzoic acid at the 5-position using HNO₃/H₂SO₄ at 0-5 °C, achieving yields >85% with high chromatographic purity . In contrast, nitration of 4-chlorobenzoic acid yields a mixture of 3-nitro and 2-nitro isomers due to competing directing effects, typically producing the desired 3-nitro isomer in only 50-65% yield with challenging isomer separation [1]. The 3-hydroxy group in the target compound's precursor exerts a strong ortho/para-directing effect that steers nitration exclusively to the desired 5-position, whereas the chloro substituent alone provides weaker directionality.

Synthetic chemistry Regioselectivity Nitration

Orthogonal Reactivity Advantage

4-Chloro-3-hydroxy-5-nitrobenzoic acid provides three orthogonally addressable functional groups: (1) chloro at C4 undergoes nucleophilic aromatic substitution (e.g., with NaOCH₃/MeOH); (2) hydroxy at C3 can be oxidized to carbonyl (KMnO₄ or CrO₃) or O-alkylated; (3) nitro at C5 reduces to amino (H₂/Pd-C) . In comparison, 4-chloro-3-nitrobenzoic acid offers only two handles (chloro and nitro), lacking the hydroxy group for oxidation/alkylation; 3-hydroxy-5-nitrobenzoic acid lacks the chloro leaving group for nucleophilic substitution . The trisubstituted scaffold enables sequential derivatization without protecting group manipulation between steps.

Synthetic chemistry Multifunctional scaffold Orthogonal reactivity

Chromatographic Purity Specification

Commercial suppliers offer 4-chloro-3-hydroxy-5-nitrobenzoic acid at purities of ≥97% (ChemScene) to ≥98% (AKSci, CymitQuimica) with defined long-term storage conditions (cool, dry place; 4 °C under nitrogen) . In comparison, custom-synthesized chloro-nitrobenzoic acid isomers typically require post-synthesis purification to achieve >95% purity, with isomer separation adding 15-25% to material costs and 2-5 days to lead time [1]. The compound exhibits a computed XLogP of 2.3 and topological polar surface area of 103 Ų, facilitating predictable reversed-phase HPLC retention for quality control .

Analytical chemistry Quality control Procurement

Reduced Hepatotoxic Potential vs. 4-Chloro-3-nitrobenzoic Acid

4-Chloro-3-nitrobenzoic acid (lacking the 3-hydroxy group) produces distinct inhibition of protein synthesis within 4 weeks of administration in rodent models, with hepatotoxic alterations becoming most pronounced at 2 months post-administration [1]. In contrast, 4-chloro-3-hydroxy-5-nitrobenzoic acid—by virtue of the 3-hydroxy group enabling Phase II glucuronidation/sulfation conjugation—is predicted to undergo more rapid metabolic clearance and reduced hepatic accumulation based on class-level inference for hydroxylated vs. non-hydroxylated nitroaromatics [2]. This suggests the target compound presents a more favorable safety profile for applications where repeated exposure or in vivo use is anticipated.

Toxicology Drug development Safety

Application Scenarios for 4-Chloro-3-hydroxy-5-nitrobenzoic Acid


Antimicrobial Biofilm Screening Library Construction

Given its IC50 of 2.29 µM against Enterococcus faecalis biofilm formation—representing a ≥19-fold improvement over unsubstituted benzoic acid (>600 µM BIC50)—this compound is a high-value addition to antimicrobial screening decks targeting biofilm-associated infections. Procurement is justified for laboratories seeking nitroaromatic scaffolds with demonstrated antibiofilm activity without requiring in-house derivatization [1].

Multifunctional Scaffold for Parallel Medicinal Chemistry

The three orthogonal functional groups (chloro for SNAr, hydroxy for oxidation/O-alkylation, nitro for reduction) enable divergent library synthesis from a single core scaffold . This reduces synthetic step count by 30-50% compared to using disubstituted analogs that require intermediate protecting group strategies, making the compound cost-effective for medicinal chemistry campaigns requiring rapid SAR exploration.

Intermediate for Nitro-Reduced Aminobenzoic Acid Derivatives

Catalytic hydrogenation of the 5-nitro group yields 4-chloro-3-hydroxy-5-aminobenzoic acid—an intermediate with applications in azo dye synthesis and pharmaceutical building blocks [2]. The regiospecific synthesis route (>85% yield from 4-chloro-3-hydroxybenzoic acid) ensures consistent downstream product quality compared to routes starting from mixed isomer precursors .

Model Compound for Structure-Activity Relationship Studies of Nitrobenzoates

The compound's computed XLogP (2.3) and polar surface area (103 Ų) position it favorably within drug-like chemical space . Its predicted reduced hepatotoxic potential relative to 4-chloro-3-nitrobenzoic acid (via Phase II conjugation) makes it a suitable model compound for studying the influence of hydroxyl substitution on nitroaromatic metabolism and safety profiles [3].

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